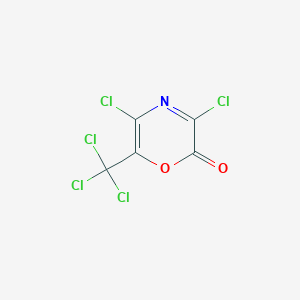
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one is a heterocyclic compound that features both chlorine and trichloromethyl groups
Méthodes De Préparation
The synthesis of 3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of nicotinic acid with phosphorus pentachloride in a Teflon autoclave at elevated temperatures. The resulting mixture is then quenched and purified to obtain the desired product .
Analyse Des Réactions Chimiques
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine and trichloromethyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium hydroxide, dichloromethane, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive agent.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one involves its interaction with specific molecular targets. It can mimic certain biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3,5-Dichloro-6-(trichloromethyl)-1,4-oxazin-2-one can be compared with similar compounds such as 2,3-Dichloro-5-(trichloromethyl)pyridine. While both compounds contain chlorine and trichloromethyl groups, their chemical structures and properties differ, leading to unique applications and reactivity. The presence of the oxazinone ring in this compound distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
131882-10-5 |
|---|---|
Formule moléculaire |
C5Cl5NO2 |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
3,5-dichloro-6-(trichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5Cl5NO2/c6-2-1(5(8,9)10)13-4(12)3(7)11-2 |
Clé InChI |
QEMWOZNLAXDYMO-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)(Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(trichloromethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















